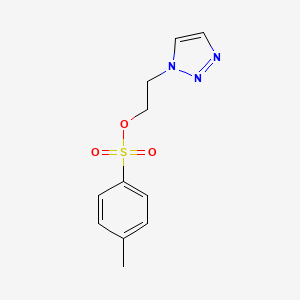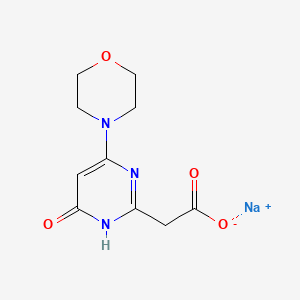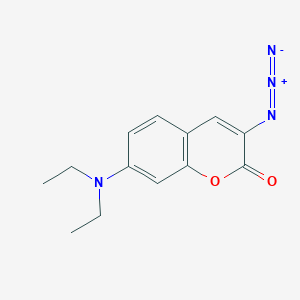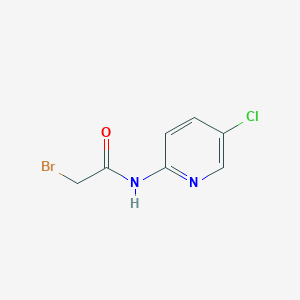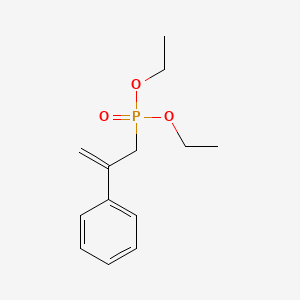![molecular formula C16H21NO4 B8638987 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylicacid](/img/structure/B8638987.png)
6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylicacid is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-(tert-butoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to carry out the synthesis in batch reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.
Scale-Up: The process is scaled up using industrial equipment such as large-scale reactors and continuous flow systems.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for purity and stability.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc protecting group is removed using acids like trifluoroacetic acid, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Trifluoroacetic acid in dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Aplicaciones Científicas De Investigación
6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylicacid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(tert-butoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions to reveal the free amino group, allowing for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(tert-Butoxycarbonylamino)hexanoic acid
- 6-(tert-Butoxycarbonylamino)octanoic acid
- 6-(tert-Butoxycarbonylamino)decanoic acid
Uniqueness
6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylicacid is unique due to its naphthalene core, which imparts specific chemical properties and reactivity. Compared to similar compounds with linear aliphatic chains, the naphthalene ring provides additional stability and rigidity, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-7-6-10-8-12(14(18)19)5-4-11(10)9-13/h4-5,8,13H,6-7,9H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
OVQFGIGAFBTYGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


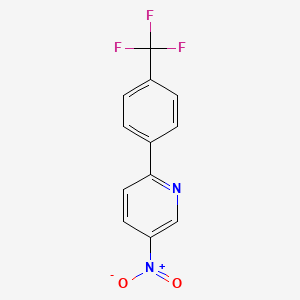
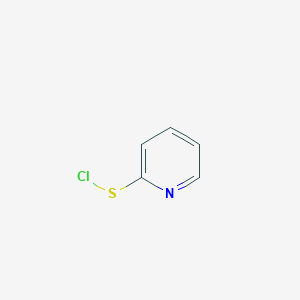
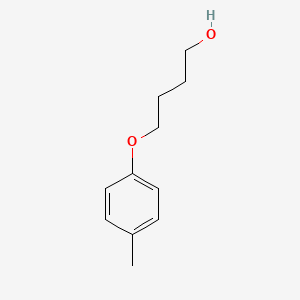
![3-{4-[(2-Propylpentanoyl)amino]phenyl}prop-2-enoic acid](/img/structure/B8638916.png)
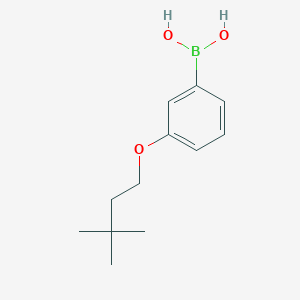
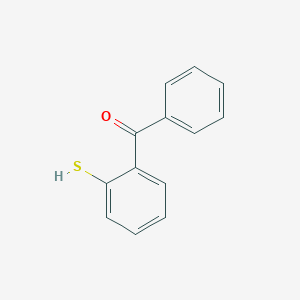
![3-Piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8638930.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B8638937.png)
